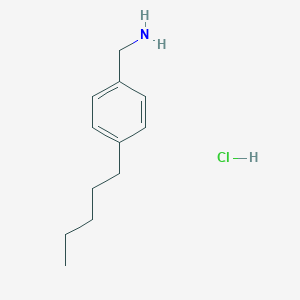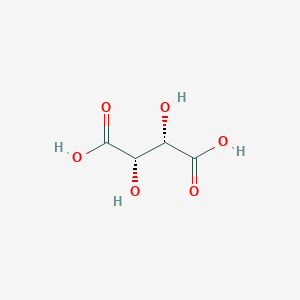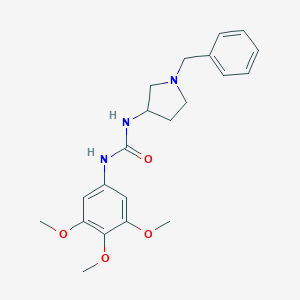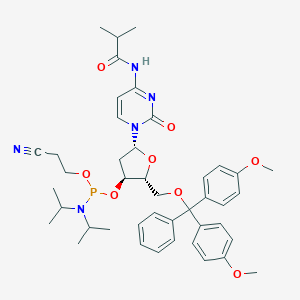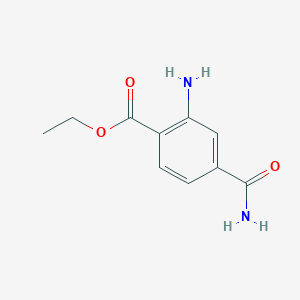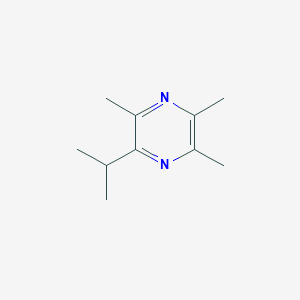
2-Isopropyl-3,5,6-trimethylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-3,5,6-trimethylpyrazine (ITMP) is a chemical compound that belongs to the family of pyrazines. It is a colorless liquid with a strong odor and is commonly used in the food and fragrance industry due to its nutty, earthy aroma. However, recent scientific research has shown that ITMP has potential applications in various fields, including medicine, agriculture, and environmental science.
Mechanism Of Action
The mechanism of action of 2-Isopropyl-3,5,6-trimethylpyrazine is not fully understood, but it is believed to work by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases.
Biochemical And Physiological Effects
2-Isopropyl-3,5,6-trimethylpyrazine has been shown to have various biochemical and physiological effects in the body. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, 2-Isopropyl-3,5,6-trimethylpyrazine has been found to have insecticidal properties, which can help control insect pests.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Isopropyl-3,5,6-trimethylpyrazine in lab experiments is its strong aroma, which makes it easy to detect and quantify. Additionally, 2-Isopropyl-3,5,6-trimethylpyrazine is relatively stable, making it easy to handle and store. However, one limitation of using 2-Isopropyl-3,5,6-trimethylpyrazine is its potential toxicity, which can pose a risk to researchers if not handled properly.
Future Directions
2-Isopropyl-3,5,6-trimethylpyrazine has a wide range of potential applications in various fields, and future research could focus on exploring these applications further. In medicine, future research could focus on investigating the potential use of 2-Isopropyl-3,5,6-trimethylpyrazine in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. In agriculture, future research could focus on developing 2-Isopropyl-3,5,6-trimethylpyrazine-based pesticides that are effective against a wide range of insect pests. In environmental science, future research could focus on investigating the potential use of 2-Isopropyl-3,5,6-trimethylpyrazine in the remediation of contaminated soil and water.
Synthesis Methods
2-Isopropyl-3,5,6-trimethylpyrazine can be synthesized through various methods, including the reaction of 2,3,5,6-tetramethylpyrazine with isopropyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of 2,3,5,6-tetramethylpyrazine with isopropylamine in the presence of a solvent such as ethanol.
Scientific Research Applications
2-Isopropyl-3,5,6-trimethylpyrazine has been extensively studied for its potential applications in various scientific fields. In medicine, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. In agriculture, 2-Isopropyl-3,5,6-trimethylpyrazine has been shown to have insecticidal properties, making it a potential candidate for use as a pesticide. In environmental science, 2-Isopropyl-3,5,6-trimethylpyrazine has been studied for its potential use in the remediation of contaminated soil and water.
properties
CAS RN |
104638-10-0 |
|---|---|
Product Name |
2-Isopropyl-3,5,6-trimethylpyrazine |
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2,3,5-trimethyl-6-propan-2-ylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-6(2)10-9(5)11-7(3)8(4)12-10/h6H,1-5H3 |
InChI Key |
NRXVFTHLMODNEQ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=N1)C)C(C)C)C |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C(C)C)C |
synonyms |
Pyrazine, trimethyl(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



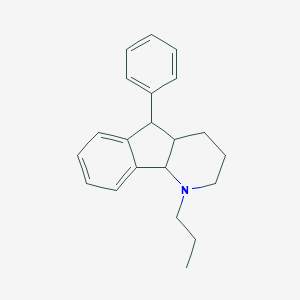
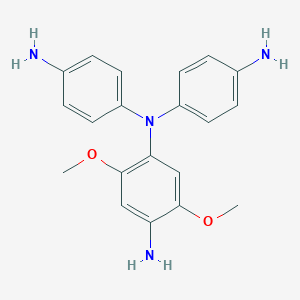
![2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride](/img/structure/B34811.png)

